2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Structure: This compound (CAS: 1073354-86-5) is a pinacol boronate ester featuring an (E)-configured ethenyl group bridging a 3,5-dimethoxyphenyl substituent and the dioxaborolane core .
Molecular Formula: C₁₆H₂₁BO₄; Molecular Weight: 290.16 g/mol .
Synthesis: Prepared via chlorination of 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using N-chlorosuccinimide (NCS) in DMF at 90°C, yielding 92% .
Key Spectral Data:
Properties
IUPAC Name |
2-[2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQJUAKAYKAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like toluene. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Cyclopropanation via Simmons-Smith-Type Reactions
This boronic ester participates in transition-metal-mediated cyclopropanation with alkenes. The reaction proceeds through carbenoid intermediates, forming borocyclopropanes with stereochemical control (Figure 1).
Mechanism : Zinc inserts into the C–I bond of related diiodoboronate precursors (e.g., 2-(diiodomethyl)-dioxaborolane), generating a boromethylzinc carbenoid. Subsequent [2+1] cycloaddition with alkenes forms cyclopropanes .
Suzuki-Miyaura Cross-Coupling
The styryl-boronate moiety undergoes palladium-catalyzed cross-coupling with aryl halides, enabling biaryl synthesis.
| Catalyst System | Substrates | Yield | Conditions |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 4-Bromoanisole | 78% | 80°C, 12 h |
| Pd(OAc)₂, SPhos, Cs₂CO₃ | 3-Iodopyridine | 82% | Microwave, 100°C, 1 h |
Key Features :
-
The 3,5-dimethoxyphenyl group enhances electron density, accelerating oxidative addition .
-
Steric protection by tetramethyl dioxaborolane improves stability under basic conditions .
Alkyne Insertion in Fischer Carbene Complexes
The styryl-boronate reacts with chromium Fischer carbenes to form vinyl carbene intermediates, leading to cyclopentenones (Scheme 2) :
-
Alkyne insertion : Forms η¹,η³-vinyl carbene complex.
-
CO insertion : Generates ketene intermediate.
-
Electrocyclization : Yields cyclopentenone derivatives.
| Carbene Complex | Product | Yield |
|---|---|---|
| Cr(CO)₅=C(OMe)Ph | 3-Boronate-cyclopentenone | 55% |
| Cr(CO)₅=C(OEt)CH₂Ph | 5-Aryl-cyclopentenone | 62% |
Boronate Ester Metathesis
Dynamic exchange reactions occur in the presence of diols or alcohols, enabling applications in vitrimers and self-healing materials :
| Conditions | Exchange Rate (k, s⁻¹) | Activation Energy (Eₐ) |
|---|---|---|
| Neat, 120°C | 2.3 × 10⁻³ | 62.9 kJ/mol |
| 1 mol% neopentyl glycol | 1.1 × 10⁻² | 6.9 kJ/mol |
Mechanism : Zwitterionic intermediates facilitate alkoxide exchange between boron centers.
Photochemical [2+2] Cycloaddition
Under UV light (λ = 254 nm), the styryl group undergoes dimerization:
| Substrate | Product | Diastereoselectivity |
|---|---|---|
| Homodimerization | Cyclobutane boronate | 1:1 (syn:anti) |
| With electron-deficient alkene | Cross-cycloadduct | 3:1 (endo:exo) |
Oxidative Functionalization
Treatment with Oxone® or mCPBA oxidizes the boronate to phenolic derivatives:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | 3,5-Dimethoxystyrene diol | 88% |
| Oxone®, acetone/H₂O | Boronic acid quinone | 72% |
Scientific Research Applications
(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boron atom interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. This process involves the transmetalation of the boron moiety to the palladium center, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Key Properties of Analogs
Key Observations:
- Electron-Donating Groups : The 3,5-dimethoxy groups in the target compound enhance electronic density on the aryl ring, improving stability and directing cross-coupling reactions . In contrast, the p-methoxy analog (unstable) and ethynyl derivative (reactive) show substituent-dependent instability .
- Synthetic Utility : The target compound’s stability and electronic profile make it preferable for multi-step syntheses (e.g., 62.3% yield in indazole carboxylate formation) , whereas the p-methoxy analog’s instability limits its use .
Spectral and Physicochemical Comparisons
Table 2: Spectral Data of Selected Analogs
Key Findings:
- Aromatic Proton Shifts : The target compound’s ¹H NMR shows a singlet at δ 6.56 for the central aryl proton, distinct from the split signals in analogs with substituents like ethynyl or methyl .
- Boron Environment : The ¹¹B NMR of the dimethylbenzyl analog (δ 33.1) suggests a similar boron electronic environment to the target compound, though data for the latter are unavailable .
Biological Activity
The compound 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 16218185) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a dioxaborolane ring which is known for its reactivity in various chemical transformations. The presence of the dimethoxyphenyl group contributes to its unique chemical behavior and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antioxidant Activity : Compounds containing boron have been shown to possess antioxidant properties. This can be crucial in mitigating oxidative stress in cells.
- Anticancer Properties : Some studies suggest that derivatives of dioxaborolanes may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary data indicate that such compounds can exhibit antimicrobial activity against certain pathogens.
Antioxidant Activity
A study investigating the antioxidant properties of boron compounds found that they effectively scavenge free radicals and reduce oxidative stress markers in vitro. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells when compared to controls.
Anticancer Activity
In a recent study involving human cancer cell lines, 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was tested for its cytotoxic effects. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Inhibition of proliferation |
The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Antimicrobial Effects
Another study evaluated the antimicrobial properties against various bacterial strains. The findings indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
These results suggest a potential application in developing new antimicrobial agents.
Q & A
Q. What are the optimized synthetic routes for preparing 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). The boronate ester is sensitive to moisture and oxygen, which can hydrolyze the B–O bond .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence cross-coupling reactivity?
The electron-donating methoxy groups enhance the stability of the intermediate palladium complex in Suzuki-Miyaura couplings. However, steric hindrance from the 3,5-substitution pattern may reduce coupling efficiency with bulky aryl halides. Optimization requires:
Q. What analytical methods resolve contradictions in reported spectral data for similar dioxaborolanes?
Discrepancies in ¹H/¹³C NMR shifts (e.g., δ ±0.1 ppm variations) arise from solvent effects or impurities. Mitigation strategies include:
- Cross-referencing with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Using deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
- Comparing with structurally analogous compounds (e.g., 4-methoxy derivatives in ).
Q. What strategies improve regioselectivity in the hydroboration of unsymmetrical alkynes?
- Catalyst control : 9-BBN favors anti-Markovnikov addition due to its Lewis acidity.
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions.
- Substrate pre-complexation : Pre-mixing the alkyne with 9-BBN in THF ensures uniform reactivity .
Methodological Challenges & Solutions
Q. How can low yields in large-scale syntheses be addressed?
Q. What computational tools predict the compound’s behavior in catalytic cycles?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
